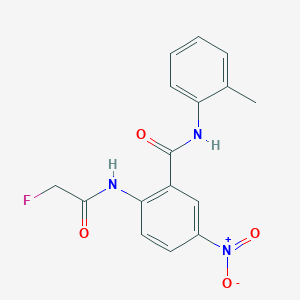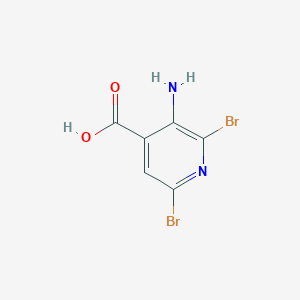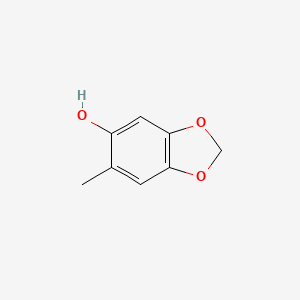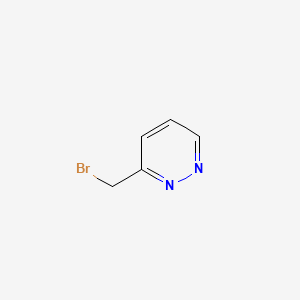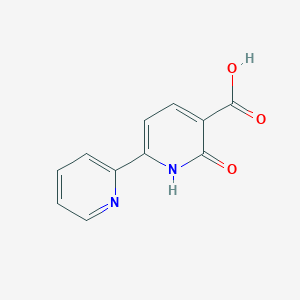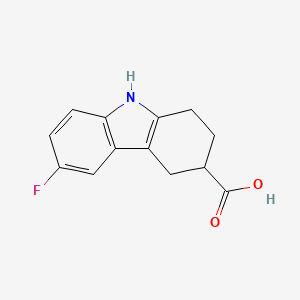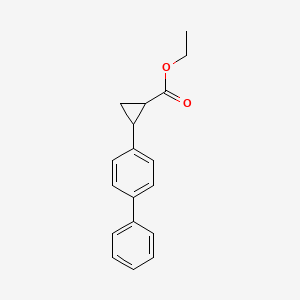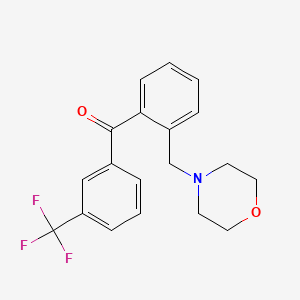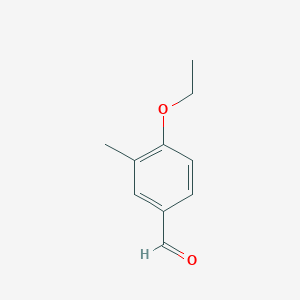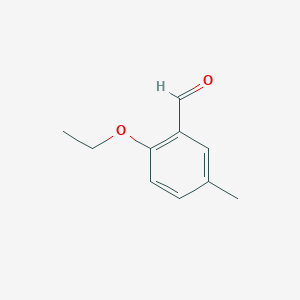![molecular formula C10H7N3S B1321670 [1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol CAS No. 27107-21-7](/img/structure/B1321670.png)
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazoloisoquinoline core is a fused ring system that combines the structural features of triazole and isoquinoline, which can impart unique chemical and physical properties to the molecules.
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives has been achieved through various innovative methods. One approach involves a base-promoted one-pot annulative coupling of tetrahydroisoquinolines with aryliodonio diazo compounds, which allows for the construction of the triazoloisoquinoline derivatives at room temperature in open air . Another method utilizes a copper-catalyzed three-component domino protocol, which combines o-halogenated benzohydrazides, aldehydes, and nitriles to synthesize [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-ones . Additionally, a facile synthesis using chitosan as a heterogeneous catalyst under microwave irradiation has been reported, which leads to the formation of 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives and their subsequent reactions to produce compounds with antibacterial activity .
Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[3,4-a]isoquinoline is characterized by the presence of a triazole ring fused to an isoquinoline moiety. The steric hindrance and electronic effects within the molecule can significantly influence its absorption and emission spectra, as demonstrated in the photophysical studies of related heterocyclic systems .
Chemical Reactions Analysis
The [1,2,4]Triazolo[3,4-a]isoquinoline core can undergo various chemical reactions, expanding its utility in synthetic chemistry. For instance, the reaction with hydrazonoyl halides leads to the formation of triazoloisoquinolines with a carbonylpyrazole side chain, while reaction with hydroximoyl halides results in a carbonylisoxazole side chain . These reactions not only demonstrate the versatility of the triazoloisoquinoline scaffold but also its potential for generating diverse derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives are influenced by their molecular structure. The photophysical study of related heterocycles indicates that these compounds can exhibit high quantum yields and significant Stokes shifts, making them attractive blue emitting fluorophores . The presence of various substituents and functional groups can further modulate these properties, providing a wide range of applications in material science and organic electronics.
Applications De Recherche Scientifique
Antibacterial Activity
- Synthesis and Antibacterial Effects : 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines, synthesized using chitosan as a catalyst, demonstrated antibacterial effects (Hassaneen et al., 2011).
Chemical Synthesis Methods
- Annulative Coupling : A base-promoted one-pot annulative coupling method was developed to construct 1,2,4-triazolo[3,4-a]isoquinoline derivatives (Ansari et al., 2022).
- Synthesis Paths : Synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines using specific reactants was investigated (Glushkov et al., 2000).
- Oxidative Cyclization : Oxidative cyclization methods involving hypervalent iodine oxidant were used to obtain specific [1,2,4]triazolo[3,4-a]isoquinoline derivatives (Manivel et al., 2015).
Agricultural Applications
- Bioactivity Against Pests : Certain derivatives of 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline showed effectiveness against the desert locust Schistocerca gregaria (Hassanain & Nassar, 2013).
Advanced Synthesis Techniques
- Synthesis of Fused Heterocycles : Cyclization techniques were developed for creating fused heterocyclic skeletons, including those involving pyrrole and 1,2,4-triazole moieties (Funt et al., 2017).
Other Research Areas
- Novel Synthetic Pathways : New routes were explored for synthesizing 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines and related compounds (Awad et al., 2002).
- Design and Synthesis of Derivatives : Innovative approaches were used for synthesizing novel 1,2,4-triazolo isoquinoline derivatives (Swapnaja et al., 2019).
Orientations Futures
The compound “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” shows promise as a potential anticancer agent . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in other models of disease. It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
Propriétés
IUPAC Name |
2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYYXCFTQLDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NNC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


